molecular formula C8H9NO3 B2754025 (1R)-1-(4-nitrophenyl)ethan-1-ol CAS No. 58287-18-6

(1R)-1-(4-nitrophenyl)ethan-1-ol

Cat. No.: B2754025
CAS No.: 58287-18-6
M. Wt: 167.164
InChI Key: CRJFHXYELTYDSG-ZCFIWIBFSA-N
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Description

(1R)-1-(4-nitrophenyl)ethan-1-ol is a chiral organic compound characterized by the presence of a nitrophenyl group attached to an ethan-1-ol backbone. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry, due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(4-nitrophenyl)ethan-1-ol typically involves the reduction of (1R)-1-(4-nitrophenyl)ethanone. A common method is the asymmetric reduction using chiral catalysts or reagents to ensure the desired stereochemistry. For example, the reduction can be carried out using sodium borohydride in the presence of a chiral ligand to achieve high enantioselectivity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium or platinum under controlled conditions of temperature and pressure to achieve efficient and scalable synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form (1R)-1-(4-nitrophenyl)ethanone. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: The nitro group in this compound can be reduced to an amino group using reagents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, treatment with thionyl chloride can convert the hydroxyl group to a chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, pyridinium chlorochromate.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

    Oxidation: (1R)-1-(4-nitrophenyl)ethanone.

    Reduction: (1R)-1-(4-aminophenyl)ethan-1-ol.

    Substitution: (1R)-1-(4-nitrophenyl)ethan-1-chloride.

Scientific Research Applications

(1R)-1-(4-nitrophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various chiral compounds and pharmaceuticals.

    Biology: The compound is used in studies involving enzyme-catalyzed reactions and stereoselective processes.

    Medicine: It is investigated for its potential use in the development of drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of (1R)-1-(4-nitrophenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The nitrophenyl group can participate in electron transfer processes, while the hydroxyl group can form hydrogen bonds, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

  • (1S)-1-(4-nitrophenyl)ethan-1-ol
  • (1R)-1-(4-aminophenyl)ethan-1-ol
  • (1R)-1-(4-nitrophenyl)ethanone

Comparison:

    (1S)-1-(4-nitrophenyl)ethan-1-ol: The enantiomer of (1R)-1-(4-nitrophenyl)ethan-1-ol, differing in stereochemistry.

    (1R)-1-(4-aminophenyl)ethan-1-ol: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.

    (1R)-1-(4-nitrophenyl)ethanone: The oxidized form of this compound, lacking the hydroxyl group.

Properties

IUPAC Name

(1R)-1-(4-nitrophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10H,1H3/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJFHXYELTYDSG-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

As shown here, the biochemical conversion reaction of immobilized green pea protein for the substrate (±)-1-(4-nitrophenyl)ethanol (200 mg) requires 4 days by going through bioconversion to 4-nitroacetophenone accompanying sterically selective oxidation of (S)-1-(4-nitrophenyl)ethanol to obtain 76 mg of (R)-1-(4-nitrophenyl)ethanol at a yield of 38%. Optical purity was obtained at 54% e.e. HPLC conditions were set at a flow rate of 0.5 ml/min, while GC conditions were set to an oven temperature of 190° C.
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Synthesis routes and methods II

Procedure details

As shown here, the biochemical conversion reaction of immobilized soy bean protein for the substrate (+)-1-(4-nitrophenyl)ethanol (200 mg) requires 4 days by going through bioconversion to 4-nitroacetophenone accompanying sterically selective oxidation of (R)-1-(4-nitrophenyl)ethanol to obtain 90 mg of (S)-1-(4-nitrophenyl)ethanol at a yield of 45%. Optical purity was obtained at 99% e.e.
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Synthesis routes and methods III

Procedure details

Poly(4-(1-(4-nitrophenyl)ethyloxycarbonyloxystyrene (FIG. 7A) was prepared from poly(4-hydroxystyrene), available from the Maruzen Oil Company, by treatment with trichloromethyl chloroformate and 1-(4-nitrophenyl)ethanol. Specifically, a solution of 4-nitroacetophenone in ethanol was treated with sodium borohydride at about 0° C. for about 4 hours, then quenched by the addition of water. Extraction with ethyl acetate followed by drying and concentration provided crude 1-(4-nitrophenyl)ethanol, which was purified by recrystallization. A solution of 1-(4-nitrophenyl)ethanol in tetrahydrofuran (THF) was added to a solution of excess trichloromethyl chloroformate and triethylamine in THF, stirred at reflux for about 2 hours, filtered to remove the solids, and concentrated under vacuum. The resulting oil was dissolved in THF and added to a solution of poly(4-hydroxystyrene), 4-dimethylaminopyridine, and triethylamine in THF. This mixture was stirred for about 18 hours at about 20° C., filtered, then concentrated. The residue was dissolved in methylene chloride, treated with aqueous sodium bicarbonate solution, and the polymer was precipitated by addition into methanol.
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